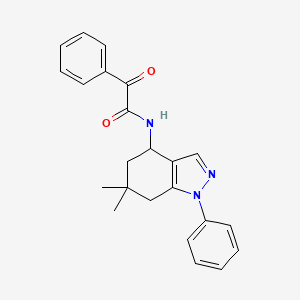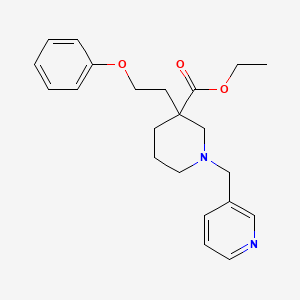![molecular formula C11H22N2O7S B6040818 [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate, also known as MEM, is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. MEM has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The purpose of
科学研究应用
[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have activity against a range of disease targets, including cancer, inflammation, and neurological disorders. [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has also been studied for its potential as a tool compound in neuroscience research, particularly in the study of neurotransmitter systems and receptor function.
作用机制
The exact mechanism of action of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to interact with the dopamine and serotonin systems, which are involved in regulating mood, behavior, and cognition. [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has also been shown to have activity at the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activity. It has also been shown to have anti-tumor activity in preclinical models of cancer. Additionally, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with in a range of experimental settings. Additionally, [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for research on [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate. One area of focus is the development of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate and its interactions with neurotransmitter systems in the brain. Finally, there is a need for more studies to evaluate the safety and efficacy of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate in human clinical trials.
合成方法
The synthesis of [2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate involves the reaction of 4-bromomethylphenylamine with morpholine in the presence of a base, followed by the addition of sulfuric acid to form the sulfate salt. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)aniline;sulfuric acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.H2O4S.2H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;;/h1-4H,5-9,12H2;(H2,1,2,3,4);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPUIPAXOKPKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2N.O.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6040774.png)

![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B6040832.png)
![2-(5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6040836.png)
![N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)